molecular formula C11H11BrN2 B14850419 2-Amino-6-bromo-3-ethylquinoline

2-Amino-6-bromo-3-ethylquinoline

Cat. No.: B14850419
M. Wt: 251.12 g/mol
InChI Key: WNWVCIDEAGUKRN-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H11BrN2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of an amino group at the 2-position, a bromo group at the 6-position, and an ethyl group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-ethylquinoline can be achieved through various methods. One common approach involves the bromination of 3-ethylquinoline followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-ethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-3-ethylquinoline.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 2-Amino-3-ethylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-bromo-3-ethylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-ethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the bromo and ethyl groups, making it less hydrophobic.

    6-Bromoquinoline: Lacks the amino and ethyl groups, affecting its reactivity and biological activity.

    3-Ethylquinoline: Lacks the amino and bromo groups, altering its chemical properties.

Uniqueness

2-Amino-6-bromo-3-ethylquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromo-3-ethylquinolin-2-amine

InChI

InChI=1S/C11H11BrN2/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

WNWVCIDEAGUKRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)N

Origin of Product

United States

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